

Application Note: Rapid Analysis of Florfenicol Residues by UHPLC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ent-Florfenicol-d3*

Cat. No.: B15565005

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Introduction

Florfenicol (FF) is a broad-spectrum synthetic antibiotic, structurally analogous to thiamphenicol, that is widely used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and in aquaculture.[1][2] Due to its extensive use, monitoring its residue levels in animal-derived food products is critical for consumer safety and to ensure compliance with regulatory standards.[1][2] Regulatory agencies across the globe have established maximum residue limits (MRLs) for florfenicol in various food products of animal origin.[1] The marker residue for florfenicol is often defined as the sum of florfenicol and its primary metabolite, florfenicol amine (FFA).[1][3][4] Therefore, a sensitive and selective analytical method capable of quantifying both compounds is essential.

This application note details a robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the rapid and accurate quantification of florfenicol and florfenicol amine in diverse biological matrices. The methodology provides the necessary sensitivity, selectivity, and accuracy for routine monitoring and pharmacokinetic studies.[1]

Principle

This method employs a simple extraction protocol to isolate florfenicol and its metabolite from the sample matrix. For the determination of total florfenicol content, a hydrolysis step is

incorporated to convert florfenicol and its metabolites into florfenicol amine.[3][4][5] The extracts are then cleaned up using solid-phase extraction (SPE). Subsequent analysis is performed by UHPLC-MS/MS. The UHPLC system provides efficient chromatographic separation of the analytes from matrix components, while the triple quadrupole mass spectrometer offers selective and sensitive detection using Multiple Reaction Monitoring (MRM) mode.[2]

Experimental Protocols

Reagents and Materials

- Solvents: Acetonitrile, Methanol, Ethyl Acetate (all HPLC or LC-MS grade).
- Reagents: Formic acid, Ammonium formate, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
- Standards: Florfenicol (FF), Florfenicol Amine (FFA), and Florfenicol-d3 (internal standard).
- Water: Deionized or Milli-Q water.
- SPE Cartridges: Oasis MCX or equivalent.[5][6]
- Filters: 0.22 µm syringe filters.[1]
- Other: Centrifuge tubes (50 mL), vortex mixer, centrifuge, nitrogen evaporator, ultrasonic bath.

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve florfenicol, florfenicol amine, and florfenicol-d3 standards in methanol to prepare individual stock solutions. Store at ≤ -10 °C.
- Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to create intermediate standard solutions.[7]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate solutions with the initial mobile phase to create calibration curves. Matrix-matched calibration standards are recommended for accurate quantification.[6][8]

Sample Preparation

The sample preparation procedure varies depending on the matrix.

- Homogenization: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
- Hydrolysis (for total florfenicol analysis): Add 5 mL of 6M HCl. Incubate at 90-100°C for 2-4 hours to convert all residues to FFA.[\[4\]](#)[\[9\]](#) Allow the sample to cool.
- pH Adjustment: Adjust the pH to ≥ 12.5 with 30% NaOH.[\[1\]](#)[\[4\]](#)
- Extraction: Add 10 mL of ethyl acetate, vortex vigorously for 1-10 minutes, and centrifuge for 10 minutes.[\[1\]](#)
- Collection: Carefully transfer the upper organic layer (supernatant) to a clean tube.
- Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90% Mobile Phase A).
- Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.[\[1\]](#)
- Extraction: To 5 mL of milk in a centrifuge tube, add 10 mL of ethyl acetate.[\[1\]](#)
- Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 13,000 rcf) for 10 minutes.[\[1\]](#)
- Collection: Transfer the upper ethyl acetate layer to a new tube.
- Evaporation & Reconstitution: Evaporate to dryness under nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
- Filtration: Filter the sample through a 0.22 μm syringe filter prior to injection.
- Homogenization: Weigh 2 g of a representative, homogenized animal feed sample into a 50 mL centrifuge tube.[\[2\]](#)

- Extraction: Add 10 mL of ethyl acetate. Vortex vigorously for 1 minute, then centrifuge at 4000 rpm for 10 minutes.[2]
- Collection: Transfer the supernatant to a clean tube. Repeat the extraction process on the pellet with another 10 mL of ethyl acetate and combine the supernatants.[2]
- Evaporation & Reconstitution: Evaporate the combined extracts to dryness under nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.[2][8]
- Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

UHPLC-MS/MS Analysis

Instrumental settings should be optimized for performance. The following are typical parameters.

Parameter	Setting
Column	Reversed-phase C18 or Phenyl-Hexyl column (e.g., BEH C18, Ascentis Express Phenyl-Hexyl) [6][10]
Mobile Phase A	0.01% Formic acid in water[4] or 0.01M Ammonium Acetate[7]
Mobile Phase B	0.01% Formic acid in acetonitrile[4] or Methanol[7]
Flow Rate	0.25 - 0.4 mL/min[4][8]
Injection Volume	5 - 40 µL[8]
Column Temperature	50 °C[8]
Run Time	3.5 - 6 minutes[10]

Table 1: Example UHPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
1.0	50	50
5.0	20	80
7.0	90	10
17.0	90	10

(Adapted from a gradient program for amphenicol analysis)[8]

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative[8]
Capillary Voltage	3.0 kV[1]
Source Temperature	150 - 475 °C[1][8]
Desolvation Temp	600 °C[1]
Nebulizer Gas	Nitrogen[8]
Collision Gas	Argon[6]

Table 2: Example MRM Transitions for Florfenicol and Metabolite

Compound	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)
Florfenicol (FF)	358.0	338.0	185.0
Florfenicol Amine (FFA)	248.1	231.1	152.1
Florfenicol-d3 (IS)	361.0	341.0	188.0

(Note: MRM transitions should be optimized for the specific instrument used)

Method Validation and Performance

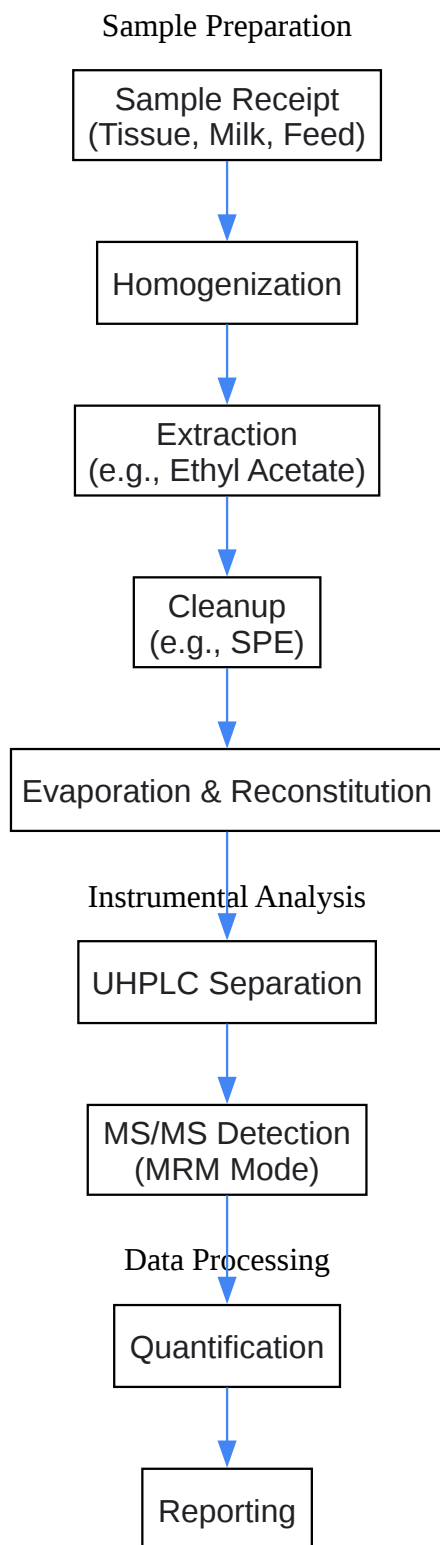
The method was validated according to international guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). [\[1\]](#)

- Linearity: Calibration curves were linear with coefficients of determination (R^2) consistently greater than 0.99.[\[5\]](#)[\[10\]](#)
- Accuracy & Precision: Excellent recoveries, typically between 86% and 112%, were obtained for various matrices, with relative standard deviations (RSD) below 15%.[\[3\]](#)[\[5\]](#)[\[10\]](#)
- Sensitivity: The method demonstrates high sensitivity, suitable for regulatory monitoring.

Table 3: Summary of Method Performance Characteristics

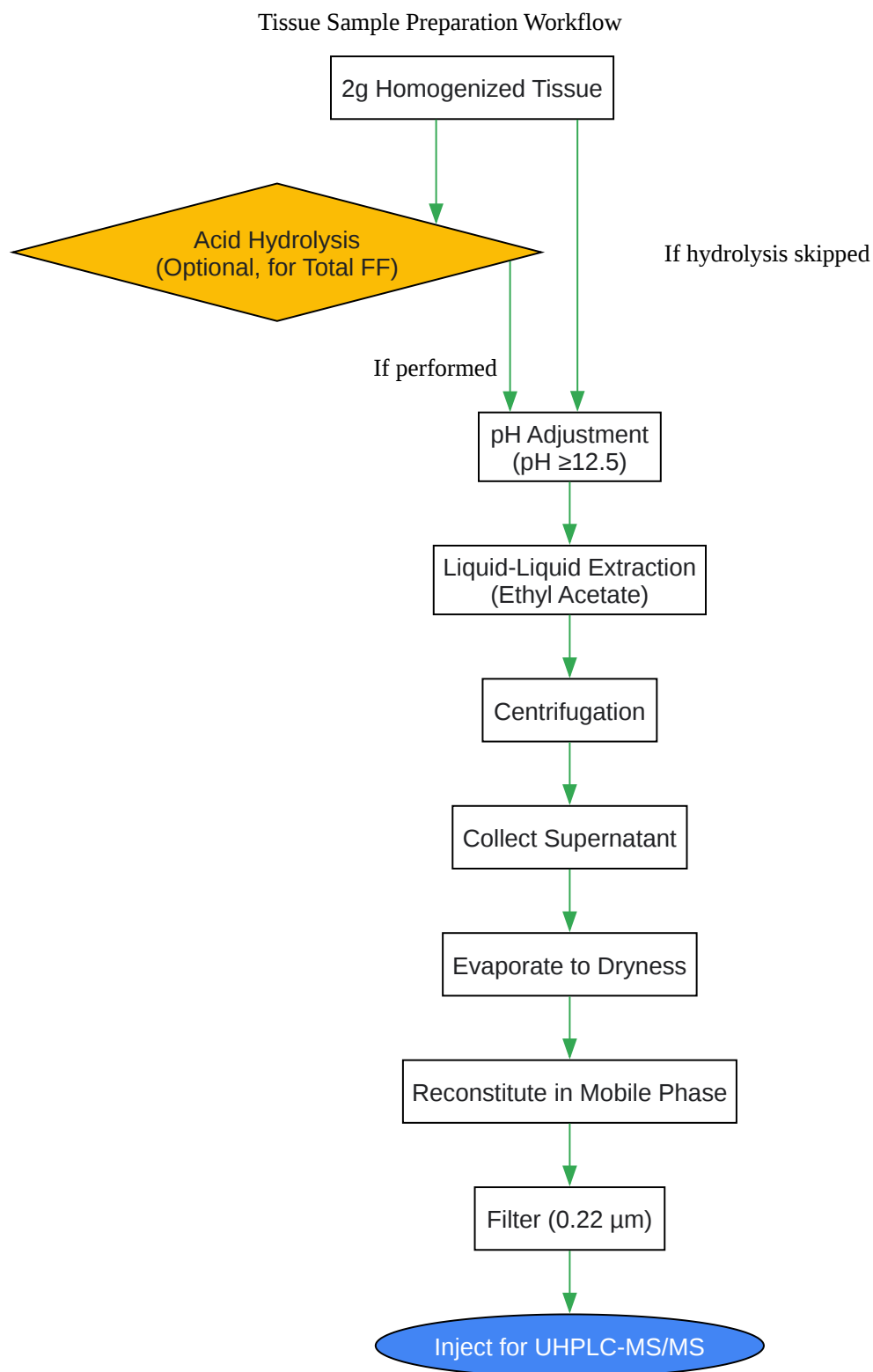
Matrix	Analyte(s)	LOQ (µg/kg)	LOD (µg/kg)	Recovery (%)	RSD (%)
Bovine/Porcine Kidney	FF, FFA	75 - 125	-	-	-
Eel, Bovine Tissues	FF & Metabolites	10	0.5	93-104	<6
Shrimp, Fish	FF, FFA, CAP, TAP	0.1 - 1.0	0.03 - 0.33	86.7-111.9	<9
Livestock/Poultry Meat	FF, FFA	0.05 - 5.00	0.03 - 1.50	-	-
(Data compiled from multiple sources)[3][4][5][9]					

Visualizations



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Caption: General experimental workflow for florfenicol residue analysis.



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Caption: Detailed workflow for animal tissue sample preparation.

Conclusion

The described UHPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of florfenicol and its metabolite, florfenicol amine, in various biological matrices.[1] The sample preparation protocols are straightforward and, coupled with a short chromatographic run time, allow for high-throughput analysis. This method is well-suited for the routine monitoring of florfenicol residues in food products to ensure regulatory compliance and for application in veterinary drug development studies.[1][10]

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